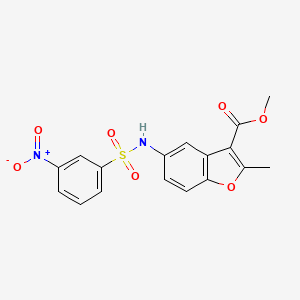

METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Description

METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-based small molecule characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a 3-nitrobenzenesulfonamido moiety at position 5 of the benzofuran core.

Properties

IUPAC Name |

methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7S/c1-10-16(17(20)25-2)14-8-11(6-7-15(14)26-10)18-27(23,24)13-5-3-4-12(9-13)19(21)22/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRQSSXMTYFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the sulfonylamino and benzofuran groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-Methyl-5-(3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate can be characterized by its molecular formula and a molecular weight of approximately 368.37 g/mol. The compound features a benzofuran core substituted with a nitrobenzenesulfonamide group, which contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of the nitro group is thought to enhance the compound's ability to induce apoptosis in tumor cells.

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of other bioactive molecules. For instance, it can be utilized in the preparation of sulfonamide derivatives that demonstrate antibacterial properties. The synthetic pathways often involve electrophilic aromatic substitution reactions and nucleophilic attacks on the benzofuran moiety.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anti-proliferative effects .

Case Study 2: Antibacterial Properties

A research article in the European Journal of Medicinal Chemistry highlighted the antibacterial activity of sulfonamide derivatives synthesized from this compound. The study reported that these compounds showed efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on structural variations, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Substituent Effects on Bioactivity and Solubility

- Sulfonamido vs. Ester/Acyloxy Groups : The sulfonamido group in the target compound and introduces polarity and hydrogen-bonding capacity, which may enhance binding to targets like enzymes or receptors. In contrast, acyloxy or ester substituents (e.g., in ) reduce polarity, favoring passive diffusion across biological membranes .

- Ester Group Variations : Replacing the methyl ester (target) with isopropyl or 2-methoxyethyl esters alters lipophilicity. For example, the 2-methoxyethyl group in and improves aqueous solubility, critical for oral bioavailability .

Inferred Pharmacological Implications

- Antimicrobial Potential: The nitrofuran-containing compound shares structural motifs with known nitrofurantoin derivatives, suggesting possible antibacterial applications .

Biological Activity

Methyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 342.35 g/mol

- CAS Number : 6269-91-6

The structure features a benzofuran moiety, which is known for its diverse biological activities. The presence of the nitrobenzenesulfonamide group enhances its interaction with biological targets.

-

Inhibition of Carbonic Anhydrase :

This compound acts as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes, including respiration and acid-base balance. Inhibitors of CA have been explored for their potential in treating conditions like glaucoma and certain types of cancer . -

Antitumor Activity :

The compound has shown promise as an antitumor agent. Benzofuran derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival . -

Antimicrobial Properties :

Preliminary studies indicate that this compound may exhibit antimicrobial activity against a range of pathogens. The sulfonamide group is particularly known for its antibacterial properties, making this compound a candidate for further investigation in infectious disease contexts .

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

A study published in Acta Crystallographica demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .

Case Study: Carbonic Anhydrase Inhibition

Research on arylsulfonamides, including related compounds, has shown that they bind with high affinity to carbonic anhydrase, making them effective in modulating physiological responses. This binding affinity is attributed to the unique structural features that allow for optimal interactions within the enzyme's active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.